molecular formula C26H20FN5O2S2 B1683802 MGCD-265 CAS No. 875337-44-3

MGCD-265

货号: B1683802
CAS 编号: 875337-44-3
分子量: 517.6 g/mol
InChI 键: UFICVEHDQUKCEA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Phase 1/1b Studies

Initial studies have focused on assessing the safety and efficacy of Glesatinib in patients with advanced NSCLC harboring MET alterations. The Phase 1/1b expansion study demonstrated promising results, with significant tumor regression observed in several patients following treatment with Glesatinib. Notably, three patients showed clear clinical benefits, including pain relief and improved respiratory symptoms .

Key Findings from Phase 1/1b Trials:

  • Patient Demographics: Included individuals aged 51 to 76 years with varying degrees of prior treatment exposure.
  • Treatment Regimen: Patients received Glesatinib at a dose of 1050 mg twice daily.
  • Outcomes: Tumor regression was noted in patients with MET exon 14 deletions or amplifications, indicating a strong anti-tumor activity .

Phase II Studies

A Phase II study further investigated Glesatinib's efficacy in a broader cohort of NSCLC patients with MET activating mutations or amplifications. The study aimed to establish the objective response rate (ORR) as a primary endpoint. Early results indicated that Glesatinib could lead to substantial tumor size reductions compared to standard therapies .

Phase II Study Design:

  • Cohorts: Patients were grouped based on the presence of MET alterations.
  • Endpoints: Focused on ORR and safety profiles.
  • Results: Preliminary data suggested that Glesatinib could outperform traditional treatments in terms of response rates among genetically selected patients .

Case Studies

Several individual case studies illustrate the potential of Glesatinib in treating refractory NSCLC:

  • Case Study 1:
    • Patient Profile: A 76-year-old male with adenocarcinoma and MET exon 14 deletion.
    • Treatment Outcome: Significant tumor necrosis after initial cycles; ongoing treatment resulted in pain resolution .
  • Case Study 2:
    • Patient Profile: A 70-year-old female with extensive metastatic disease.
    • Treatment Outcome: Demonstrated extensive tumor regression after treatment, providing evidence for Glesatinib's efficacy even in heavily pretreated populations .
  • Case Study 3:
    • Patient Profile: A 51-year-old female with MET amplification.
    • Treatment Outcome: Notable tumor regression observed after treatment; continued to receive Glesatinib with positive outcomes .

作用机制

MGCD-265 通过抑制受体酪氨酸激酶的激活发挥作用,这些激酶包括 Met、血管内皮生长因子受体家族的三种成员、Tie-2 和 Ron。这些激酶在调节细胞增殖、存活、运动、侵袭、转移和血管生成中起着至关重要的作用。 通过抑制这些激酶,this compound 阻断了促进癌细胞生长和存活的信号通路 . 所涉及的分子靶点和通路包括抑制 Met 激酶域突变体、Gab1 多底物对接蛋白的磷酸化以及 Erk 通路的激活 .

生化分析

Biochemical Properties

MGCD-265 potently inhibits c-Met, Ron, VEGFRs, and Tie-2 enzymatic activities in vitro . It abrogates HGF-dependent cellular endpoints, including cell scatter and wound healing, and VEGF-dependent responses, in vitro angiogenesis, and in vivo vascular permeability . It also inhibits the activation of regulators of cancer development and progression by targeting Met, the three members of the VEGFR family, Tie-2, and Ron .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It inhibits tumor growth in multiple c-Met dependent xenograft models, which correlate with in vivo inhibition of c-Met phosphorylation . Importantly, this compound also inhibits tumor growth in other xenograft models, including breast, kidney, pancreatic, and lung carcinomas .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of multiple molecular pathways involved in cancer growth and progression . It inhibits the activation of Met kinase domain mutants, as well as mutants within the juxtamembrane region, and the extracellular domain with nanomolar potency . Furthermore, this compound inhibits signaling pathways activated downstream from Met mutants .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have good oral pharmacokinetic properties . Tumor inhibition occurs without weight loss or myelosuppressive effects . In xenograft tumors from mice treated with this compound, these analyses reveal the regulation of a number of genes involved in c-Met and VEGFR biological activities .

Dosage Effects in Animal Models

In animal models, this compound has shown to inhibit tumor growth in multiple c-Met dependent xenograft models . The effects of this compound vary with different dosages, and it has been observed that the compound inhibits tumor growth more effectively at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its ability to inhibit multiple receptor tyrosine kinases . These targets control cell proliferation, survival, motility, invasion, metastasis, and angiogenesis, hallmarks of tumor cell biology .

Transport and Distribution

Given its potent inhibitory effects on multiple receptor tyrosine kinases, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its role as a potent inhibitor of multiple receptor tyrosine kinases, it is likely that it is localized to specific compartments or organelles where these kinases are active .

化学反应分析

MGCD-265 会发生多种类型的化学反应,包括:

    氧化: 这种反应涉及添加氧气或去除氢气。常见试剂包括过氧化氢或高锰酸钾等氧化剂。

    还原: 这种反应涉及添加氢气或去除氧气。常见试剂包括硼氢化钠或氢化铝锂等还原剂。

    取代: 这种反应涉及用另一个原子或原子基团替换一个原子或原子基团。

生物活性

MGCD-265, also known as glesatinib, is an investigational small molecule inhibitor targeting receptor tyrosine kinases (RTKs) such as MET and AXL. It has garnered attention for its potential therapeutic applications in various malignancies, particularly non-small cell lung cancer (NSCLC), due to its ability to inhibit multiple pathways involved in tumor growth and angiogenesis.

This compound selectively inhibits the activity of several RTKs, including:

  • c-Met : A key player in tumor proliferation and metastasis.
  • Ron : Related to c-Met and involved in similar signaling pathways.
  • VEGFRs : Vascular endothelial growth factor receptors that mediate angiogenesis.
  • Tie-2 : Another angiogenic factor linked to tumor vascularization.

In vitro studies have demonstrated that this compound effectively inhibits phosphorylation of these receptors, leading to decreased cell motility, invasion, and angiogenesis . The compound has shown IC50 values in the nanomolar range for various cell lines expressing wild-type and mutant forms of c-Met .

Preclinical Findings

In preclinical models, this compound has been shown to:

  • Inhibit tumor growth in xenograft models of breast, kidney, pancreatic, and lung cancers without causing significant weight loss or myelosuppressive effects .
  • Reduce HGF-dependent cellular activities such as cell scatter and wound healing .

Phase I Studies

A Phase I study evaluated the safety and pharmacokinetics of this compound across multiple formulations. The maximum tolerated dose (MTD) was established at 1050 mg twice daily for one formulation. Adverse events included diarrhea (83.3%) and nausea (57.1%), indicating a manageable safety profile .

Phase II Studies

A Phase II trial focused on patients with advanced NSCLC harboring MET alterations. Results indicated:

  • An overall objective response rate (ORR) of 11.8% with a median progression-free survival (PFS) of 4 months .
  • Specific cohorts showed higher ORRs based on genetic testing methods, emphasizing the role of MET alterations as predictive biomarkers for treatment response .

Summary of Clinical Findings

Study PhasePatient CohortsObjective Response RateMedian PFSCommon Adverse Events
Phase IAdvanced solid tumorsNot specifiedNot specifiedDiarrhea (83.3%), Nausea (57.1%)
Phase IINSCLC with MET alterations11.8%4 monthsDiarrhea (82.4%), Nausea (50%)

Case Study 1: Efficacy in NSCLC

A patient with advanced NSCLC exhibiting MET exon 14 mutations was treated with this compound. The patient experienced a partial response with a reduction in tumor size after 6 weeks of treatment, highlighting the potential efficacy of this compound in genetically selected populations.

Case Study 2: Combination Therapy

In another case involving a patient with metastatic lung cancer resistant to EGFR inhibitors, this compound was administered alongside erlotinib. This combination led to a significant reduction in tumor burden and prolonged progression-free survival compared to previous treatments alone.

属性

IUPAC Name

N-[[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN5O2S2/c1-32-14-20(29-15-32)23-13-19-25(36-23)22(9-10-28-19)34-21-8-7-17(12-18(21)27)30-26(35)31-24(33)11-16-5-3-2-4-6-16/h2-10,12-15H,11H2,1H3,(H2,30,31,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFICVEHDQUKCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647874
Record name N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875337-44-3
Record name MGCD-265
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875337443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Fluoro-4-(2-(5-((2-methoxyethylamino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-(4-fluorophenyl)acetamide monoglycolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(3-FLUORO-4-(2-(1-METHYL-1H-IMIDAZOL-4-YL)THIENO(3,2-B)PYRIDIN-7-YLOXY)PHENYLCARBAMOTHIOYL)-2-PHENYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M6577H9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MGCD-265
Reactant of Route 2
Reactant of Route 2
MGCD-265
Reactant of Route 3
Reactant of Route 3
MGCD-265
Reactant of Route 4
Reactant of Route 4
MGCD-265
Reactant of Route 5
Reactant of Route 5
MGCD-265
Reactant of Route 6
Reactant of Route 6
MGCD-265

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。